molecular formula C10H10N2O2S B13794998 N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide

N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B13794998
M. Wt: 222.27 g/mol
InChI Key: BBKXDRJWILWKCI-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide typically involves the reaction of 4-hydroxy-2-methylbenzo[d]thiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which play a role in neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and acetamide groups contribute to its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(4-hydroxy-2-methyl-1,3-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O2S/c1-5(13)11-7-3-4-8-9(10(7)14)12-6(2)15-8/h3-4,14H,1-2H3,(H,11,13)

InChI Key

BBKXDRJWILWKCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2O)NC(=O)C

Origin of Product

United States

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